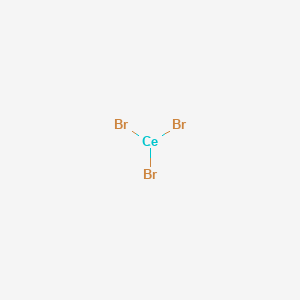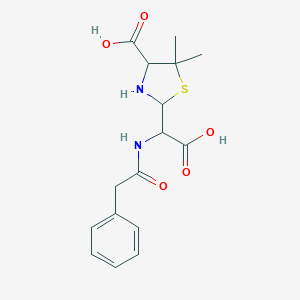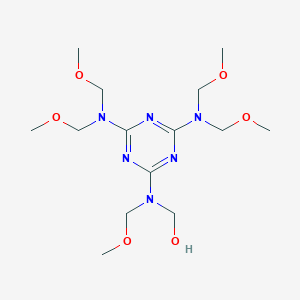
Cobalt(2+);molybdenum;oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+), molybdenum, and oxygen(2-) are three chemical elements that play a crucial role in various scientific research applications. Cobalt(2+) is a transition metal that is widely used in the synthesis of various chemical compounds, including catalysts, pigments, and batteries. Molybdenum is also a transition metal that is commonly used in the production of alloys, lubricants, and catalysts. Oxygen(2-) is an anion that is essential for various biological and chemical processes, including respiration and combustion.
Wirkmechanismus
The mechanism of action of cobalt(2+), molybdenum, and oxygen(2-) varies depending on the specific application. For instance, cobalt(2+) acts as a catalyst by providing a surface for chemical reactions to occur, while molybdenum acts as a catalyst by providing electrons to facilitate chemical reactions. Oxygen(2-) acts as an oxidizing agent in various chemical reactions, such as combustion and respiration.
Biochemische Und Physiologische Effekte
Cobalt(2+), molybdenum, and oxygen(2-) have various biochemical and physiological effects on living organisms. Cobalt(2+) is an essential nutrient for some organisms, such as bacteria and plants, and is also used in the production of vitamin B12. Molybdenum is also an essential nutrient for some organisms, including humans, and is involved in various biological processes, such as the metabolism of amino acids. Oxygen(2-) is essential for respiration in living organisms and is involved in various biochemical processes, such as the production of ATP.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cobalt(2+), molybdenum, and oxygen(2-) in lab experiments include their versatility, availability, and low cost. These elements can be easily synthesized and are commonly used in various research applications. However, the limitations of using these elements include their toxicity, reactivity, and potential environmental impact. These factors must be considered when using these elements in lab experiments.
Zukünftige Richtungen
There are numerous future directions for research involving cobalt(2+), molybdenum, and oxygen(2-). For instance, researchers could investigate the use of these elements in the production of renewable energy sources, such as solar cells and fuel cells. Additionally, researchers could explore the use of these elements in the development of new materials, such as superconductors and nanomaterials. Finally, researchers could investigate the potential health effects of exposure to these elements and develop strategies to mitigate their toxicity.
Synthesemethoden
The synthesis of cobalt(2+), molybdenum, and oxygen(2-) can be achieved through various methods, including chemical reactions, electrolysis, and thermal decomposition. For instance, cobalt(2+) can be synthesized by reacting cobalt oxide with hydrochloric acid, while molybdenum can be obtained through the reduction of molybdenum oxide with hydrogen gas. Oxygen(2-) can be produced through the electrolysis of water or by the decomposition of metal oxides.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+), molybdenum, and oxygen(2-) have numerous scientific research applications, including in the fields of chemistry, biology, and materials science. Cobalt(2+) is commonly used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the hydrogenation of organic compounds. Molybdenum is used in the production of alloys, such as steel, and as a catalyst in various chemical reactions, including the conversion of ammonia to nitric acid. Oxygen(2-) is essential for various biological processes, such as respiration, and is also used in the production of chemicals, such as hydrogen peroxide.
Eigenschaften
CAS-Nummer |
12640-46-9 |
|---|---|
Produktname |
Cobalt(2+);molybdenum;oxygen(2-) |
Molekularformel |
CoMoO4-6 |
Molekulargewicht |
218.9 g/mol |
IUPAC-Name |
cobalt(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/Co.Mo.4O/q+2;;4*-2 |
InChI-Schlüssel |
OIRSYQOJGVUSBX-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo] |
Synonyme |
Cobalt molybdenum oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



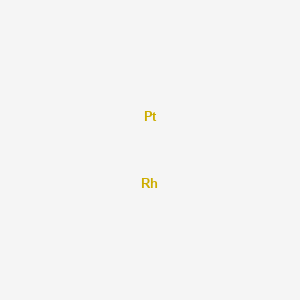
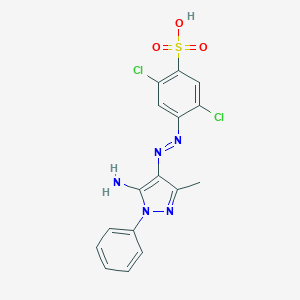
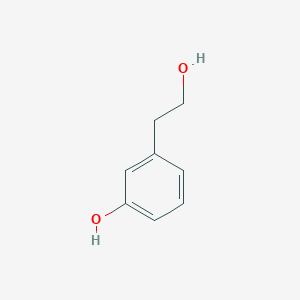
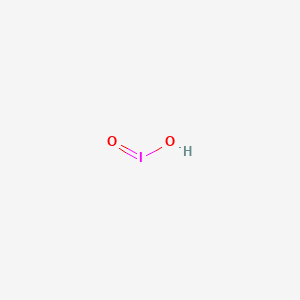
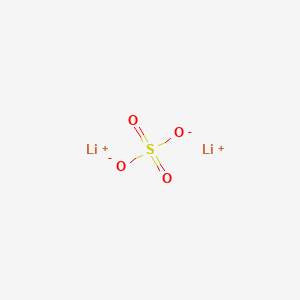
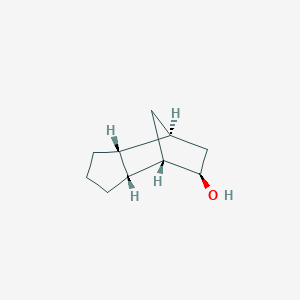
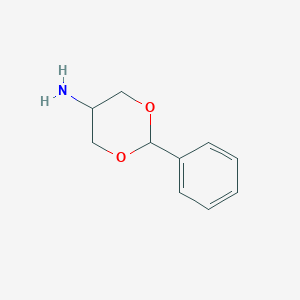
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

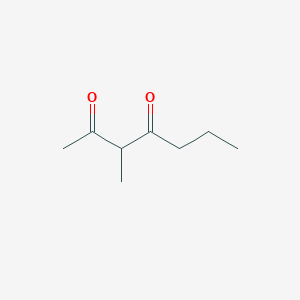
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
